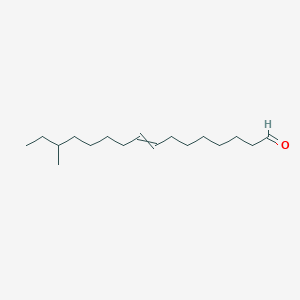

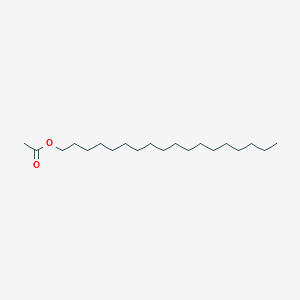

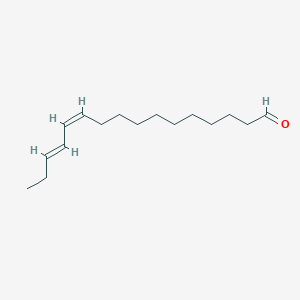

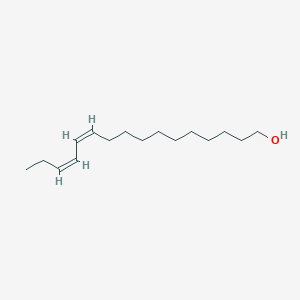

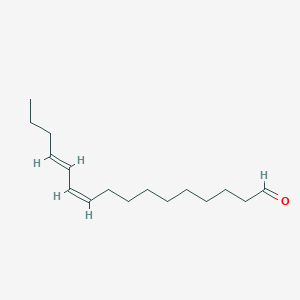

(10E,12Z)-Hexadeca-10,12-dienal

概览

描述

“(10E,12Z)-Hexadeca-10,12-dienal” is a chemical compound that is part of the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .

Synthesis Analysis

The 10E,12Z- and 10E,12E- isomers of hexadecadien-1-ol and of hexadeca-10E,12Z-dienal — components of the sex pheromone of the silkworm moth Bombyx mori — have been synthesized from the readily available octa-2E,7-dien-1-ol .Molecular Structure Analysis

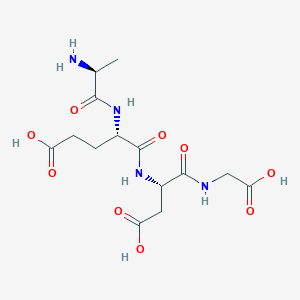

The molecular formula of “(10E,12Z)-Hexadeca-10,12-dienal” is C18H32O2 . The average molecular weight is 280.4455 and the monoisotopic mass is 280.240230268 .Chemical Reactions Analysis

“(10E,12Z)-Hexadeca-10,12-dienal” reduces lipid accumulation by stimulating fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species . This switch to lipid utilization is accompanied by a potent proinflammatory response .Physical And Chemical Properties Analysis

“(10E,12Z)-Hexadeca-10,12-dienal” is an oil with a molecular weight of 280.45 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .科研应用

Pheromones and Insect Attraction :

- (11Z)hexadec11enal enhances the attractiveness of the main pheromone component of Diatraea saccharalis in wind tunnel experiments (Kalinová et al., 2005).

- Hexadecadienyl compounds, including variants of hexadeca-10,12-dienal, are used as authentic standards in determining the configuration of the natural pheromone from the persimmon fruit moth (Nishida et al., 2003).

- It serves as a component of the sex pheromone in various species, such as the common sheep moth Hemileuca eglanterina, the spiny bollworm moth Earias insulana, and the Hibiscus flower-bud borer Rehimena surusalis (Mcelfresh & Millar, 1999), (Hall et al., 1980), (Honda et al., 2015).

Synthesis and Organic Chemistry :

- Hexadeca-2,4-dienal is used in the synthesis of hydroxylated piperidines through a stereoselective Diels-Alder reaction with benzyl nitrosoformate (Hussain & Wyatt, 1993).

- Syntheses developed for hexadeca-10,12,14-trienals are key for studying the pheromone components of the tobacco hornworm moth Manduca sexta (Chen & Millar, 2000).

Other Applications :

- The oral uptake of hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, a related compound, might induce chemoresistance, as shown in a mouse model (Schlotterbeck et al., 2018).

Safety And Hazards

未来方向

性质

IUPAC Name |

(10E,12Z)-hexadeca-10,12-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFASEAZCNYZBW-SCFJQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305385 | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10E,12Z)-Hexadeca-10,12-dienal | |

CAS RN |

63024-98-6 | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。